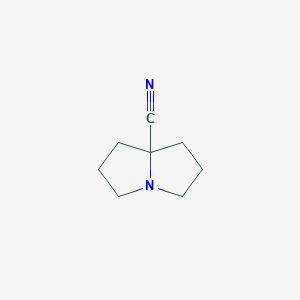
1H-Pyrrolizine-7a(5H)-carbonitrile, tetrahydro-
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for “1H-Pyrrolizine-7a(5H)-carbonitrile, tetrahydro-” were not found, it’s known that Hexahydro-1H-pyrrolizin-7a-ylmethanol is an intermediate used to prepare azacycloalkylalkyl heteroaryl ethers as cholinergic agonists .Molecular Structure Analysis
The molecular structure of “1H-Pyrrolizine-7a(5H)-carbonitrile, tetrahydro-” is represented by the InChI code1S/C8H12N2/c9-7-8-3-1-5-10(8)6-2-4-8/h1-6H2 . This indicates the presence of 8 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms in the molecule. Physical And Chemical Properties Analysis
The molecular weight of “1H-Pyrrolizine-7a(5H)-carbonitrile, tetrahydro-” is 136.2 . It is a liquid at room temperature . The compound is stored at -20°C .Aplicaciones Científicas De Investigación
Synthesis and Intermediates
1H-Pyrrolizine-7a(5H)-carbonitrile, tetrahydro- and its derivatives are valuable intermediates in the synthesis of various heterocyclic structures. For instance, Nebe, Kucukdisli, and Opatz (2016) demonstrated the use of related compounds, 3,4-dihydro-2H-pyrrole-2-carbonitriles, to synthesize diverse pyrrole-containing heterocycles like tetrahydroindolizines and pyrrolo[1,2-a]azepines with high yields (Nebe, Kucukdisli, & Opatz, 2016).
Pharmaceutical Intermediate
In the pharmaceutical industry, derivatives of 1H-Pyrrolizine-7a(5H)-carbonitrile, tetrahydro- are utilized as intermediates. Lentini et al. (2008) reported an improved synthesis of ethyl tetrahydro-1H-pyrrolizin-7a(5H)-ylacetate, a pharmaceutical intermediate, from 1,7-diiodo-4-heptanone (Lentini et al., 2008).
Photocatalytic Applications
Spiroindenoquinoxaline pyrrolizidines, related to 1H-Pyrrolizine-7a(5H)-carbonitrile, tetrahydro-, have been synthesized for photocatalytic applications. Kumari and Singh (2020) synthesized these compounds and demonstrated their ability to catalyze the reduction of fluorescent dyes in sunlight, showing potential for environmental applications (Kumari & Singh, 2020).
Anti-inflammatory Activity
Punicagranine, a novel pyrrolizine alkaloid isolated from Punica granatum peels, has shown anti-inflammatory activity. Sun et al. (2019) isolated and characterized this compound, highlighting the anti-inflammatory potential of pyrrolizine derivatives (Sun et al., 2019).
Synthesis of Pyrrole Derivatives
Pyrrole derivatives, related to 1H-Pyrrolizine-7a(5H)-carbonitrile, tetrahydro-, have been synthesized for various biological activities. Dholakia (2023) synthesized 2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3-carbonitriles and screened them for anti-inflammatory activity, indicating the versatility of pyrrole structures in pharmacology (Dholakia, 2023).
Amnesia-reversal Activity
Cyclic imides derived from similar structures showed potential for reversing amnesia. Butler et al. (1987) synthesized a series of dihydro-1H-pyrrolizine-3,5(2H,6H)-diones and evaluated their ability to reverse electroconvulsive shock-induced amnesia in mice (Butler et al., 1987).
Safety And Hazards
Propiedades
IUPAC Name |
1,2,3,5,6,7-hexahydropyrrolizine-8-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c9-7-8-3-1-5-10(8)6-2-4-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPUBMXGEQJERB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCN2C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452435 | |
| Record name | 1H-Pyrrolizine-7a(5H)-carbonitrile, tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolizine-7a(5H)-carbonitrile, tetrahydro- | |
CAS RN |
68295-48-7 | |
| Record name | 1H-Pyrrolizine-7a(5H)-carbonitrile, tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


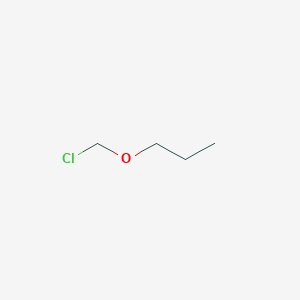
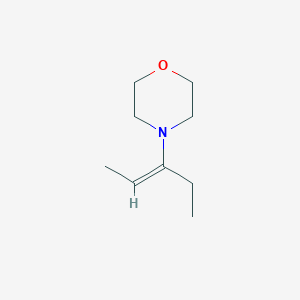
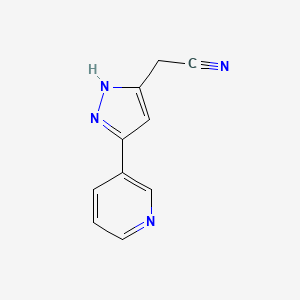
![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1366753.png)
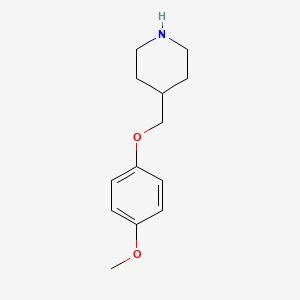
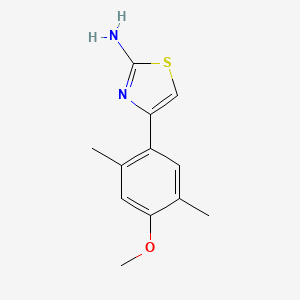
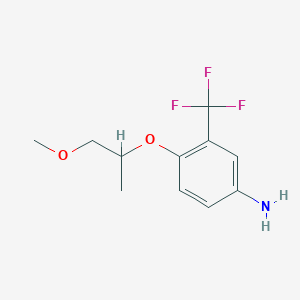
![4-[2-(2-Methyl-piperidin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1366760.png)
![4-Methoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1366766.png)
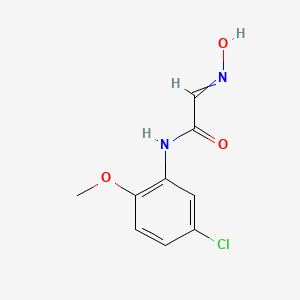
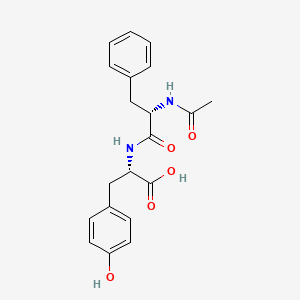
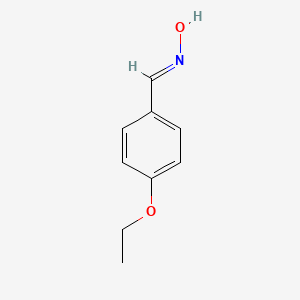
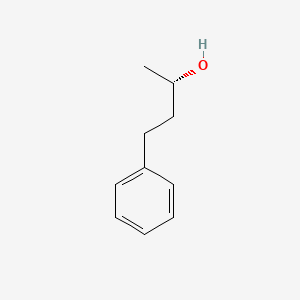
![N-[(1R)-1-phenylethyl]cyclopentanamine](/img/structure/B1366782.png)